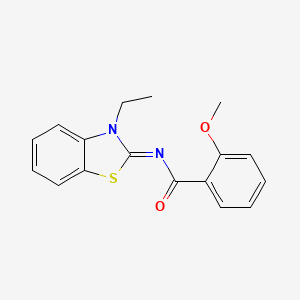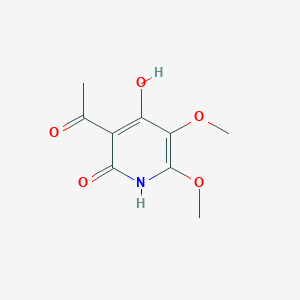
3-Acetyl-4-hydroxy-5,6-dimethoxypyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-hydroxy-5,6-dimethoxypyridin-2(1H)-one is a natural compound that is found in various plants. It has gained attention in the scientific community due to its potential applications in the field of medicine and agriculture.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research in organic chemistry has explored the synthesis and reactivity of pyridinone derivatives, highlighting their potential as intermediates in the synthesis of complex molecules. For instance, the synthesis of novel compounds from pyridinone derivatives showcases their utility in developing molecules with potential antimicrobial activities (Dundappa S. Donawade, A. Raghu, G. S. Gadaginamath, 2007). Similarly, studies on the electrochemical and photophysical properties of pyridinone-based compounds reveal their potential applications in materials science, particularly in the development of luminescent materials and as components in electronic devices (R. Golla, P. Kumar, P. A. Suchethan, S. Foro, G. Nagaraju, 2020).
Biological Applications
While the direct research on "3-Acetyl-4-hydroxy-5,6-dimethoxypyridin-2(1H)-one" in biological systems is limited, related studies on pyridinone derivatives demonstrate their biological relevance. For example, pyridinone-based compounds are investigated for their antioxidant activity and their potential as iron chelators, which are crucial for treating conditions like iron overload in thalassemia patients (A. Puglisi, J. Spencer, V. Oliveri, G. Vecchio, Xiaole Kong, James Clarke, J. Milton, 2012). Additionally, the modification of pyridinone structures to enhance their biological activities, such as increased inhibition of seed germination and plant growth, underscores their potential in agricultural applications (A. S. Filho, F. Borges, L. S. Santos, 2006).
Propiedades
IUPAC Name |
3-acetyl-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-4(11)5-6(12)7(14-2)9(15-3)10-8(5)13/h1-3H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSULXUPKLKWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(NC1=O)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-hydroxy-5,6-dimethoxypyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2858394.png)
![ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2858396.png)
![3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2858397.png)
![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2858401.png)
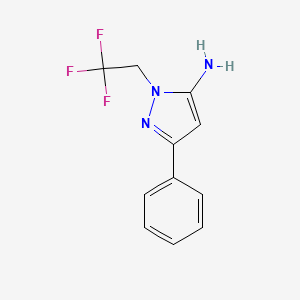

![Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2858406.png)
![dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2858407.png)
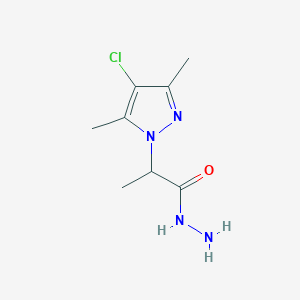

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858413.png)
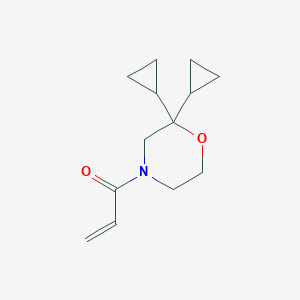
![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)
